Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride typically involves the esterification of 4-amino-3-(4-chlorophenyl)butanoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity . The final product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3-(4-bromophenyl)butanoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 4-amino-3-(4-fluorophenyl)butanoate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the chlorine atom plays a crucial role in the compound’s activity.
Biological Activity
Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by the following structural formula:
- Molecular Formula: C11H14ClN\O2
- Molecular Weight: 229.68 g/mol
- Functional Groups: Amino group, chlorophenyl group, ester functional group.
This compound belongs to the class of amino acid derivatives and exhibits properties that are crucial for its biological activity.
Research indicates that this compound interacts with specific receptors and enzymes in biological systems. Its mechanism of action primarily involves:
- GABA Receptor Modulation: Similar to baclofen, this compound may act as a GABA receptor agonist, influencing neurotransmitter systems related to anxiety and muscle relaxation.
- Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, which could lead to various therapeutic effects.
Biological Activity
This compound has demonstrated several biological activities, including:
- Antinociceptive Effects: In vivo studies have shown that the compound exhibits pain-relieving properties, which may be beneficial in treating neuropathic pain conditions .
- Neuroprotective Properties: Due to its structural similarities with known neuroactive compounds, it is being investigated for potential applications in neurological disorders.
Table 1: Summary of Biological Activities
Case Studies
-
Antinociceptive Activity Study:
A study conducted on rodent models demonstrated that this compound significantly reduced pain responses induced by chemotherapy agents. The results indicated a favorable therapeutic index without inducing motor deficits . -
GABA Receptor Interaction:
Another investigation focused on the compound's interaction with GABA transporters. The study found that it effectively inhibited GABA uptake, suggesting its potential use as an anxiolytic agent .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with similar compounds to highlight its unique properties:
Compound Name | Structural Difference | Unique Properties |
---|---|---|
Methyl 4-amino-3-(4-bromophenyl)butanoate | Bromine instead of chlorine | Potentially different biological activity due to bromine's larger size |
Methyl 4-amino-3-(4-fluorophenyl)butanoate | Fluorine instead of chlorine | Enhanced lipophilicity may alter pharmacokinetics |
Methyl 2-(4-amino-3-chlorophenyl)butanoate | Different position of amino group | May exhibit different receptor affinities |
Properties
IUPAC Name |
methyl 4-amino-3-(4-chlorophenyl)butanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-15-11(14)6-9(7-13)8-2-4-10(12)5-3-8;/h2-5,9H,6-7,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJRVNXVBJCANH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CN)C1=CC=C(C=C1)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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